molecular formula C11H15NO3S B558086 Boc-S-4-methoxybenzyl-D-cysteine CAS No. 58290-35-0

Boc-S-4-methoxybenzyl-D-cysteine

Cat. No. B558086
CAS RN: 58290-35-0
M. Wt: 241.31 g/mol
InChI Key: PQPZSPJVMUCVAQ-SNVBAGLBSA-N
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Description

Boc-S-4-methoxybenzyl-D-cysteine is a white to slight yellow to beige powder . It is a cystine derivative used in various chemical synthesis and peptide chemistry .


Synthesis Analysis

The synthesis of Boc-S-4-methoxybenzyl-D-cysteine involves Di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular formula of Boc-S-4-methoxybenzyl-D-cysteine is C16H23NO5S . For more detailed structural information, you may refer to resources such as ChemSpider .


Physical And Chemical Properties Analysis

Boc-S-4-methoxybenzyl-D-cysteine has a molecular weight of 341.4 g/mol . It is a white powder and is clearly soluble in DMF . The melting point is between 68-74°C .

Scientific Research Applications

“Boc-S-4-methoxybenzyl-D-cysteine” is a type of cysteine protecting group . Here are some applications of cysteine protecting groups:

  • Peptide Synthesis

    • Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry .
    • For example, 4-Methoxybenzyloxymethyl (Mbom) was introduced as a Cys racemisation-suppressing replacement for Trt or Acm for use in Fmoc SPPS .
    • Racemisation levels during the activation and coupling steps of conventional Fmoc SPPS were found to be just 0.4% vs. 8.0% for Trt and 4.8% for Acm .
    • Mbom can be removed using reagent K .
  • Protein Science

    • Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .
    • These strategies facilitate synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Solid Phase Peptide and Organic Synthesis

    • Pre-loaded resins for solid phase peptide and organic synthesis .

“Boc-S-4-methoxybenzyl-D-cysteine” is a type of cysteine protecting group . Here are some applications of cysteine protecting groups:

  • Peptide Synthesis

    • Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry .
    • For example, 4-Methoxybenzyloxymethyl (Mbom) was introduced as a Cys racemisation-suppressing replacement for Trt or Acm for use in Fmoc SPPS .
    • Racemisation levels during the activation and coupling steps of conventional Fmoc SPPS were found to be just 0.4% vs. 8.0% for Trt and 4.8% for Acm .
    • Mbom can be removed using reagent K .
  • Protein Science

    • Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .
    • These strategies facilitate synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Solid Phase Peptide and Organic Synthesis

    • Pre-loaded resins for solid phase peptide and organic synthesis .

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTXRNJMNFVTOM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152879
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-S-4-methoxybenzyl-D-cysteine

CAS RN

58290-35-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58290-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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